

4-(Dimethylamino)-2-hydroxybenzoic acid molecular structure

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Compound of Interest

Compound Name: 4-(Dimethylamino)-2-hydroxybenzoic acid

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An In-Depth Technical Guide to the Molecular Structure of **4-(Dimethylamino)-2-hydroxybenzoic Acid**

Introduction

4-(Dimethylamino)-2-hydroxybenzoic acid, also known as 4-(Dimethylamino)salicylic acid, is a specialized aromatic organic compound. As a derivative of salicylic acid, it possesses a unique trifecta of functional groups: a carboxylic acid, a hydroxyl group (phenol), and a tertiary amine. This distinct substitution pattern on the benzene ring imparts specific physicochemical properties and opens avenues for its application as a versatile building block in medicinal chemistry, materials science, and organic synthesis. This guide provides a detailed exploration of its molecular structure, physicochemical characteristics, and the analytical methodologies employed for its characterization, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The molecular architecture of **4-(Dimethylamino)-2-hydroxybenzoic acid** dictates its behavior in chemical and biological systems. Its key properties are summarized below.

Property	Value	Source
IUPAC Name	4-(dimethylamino)-2-hydroxybenzoic acid	[1]
CAS Number	23050-91-1	[1][2]
Molecular Formula	C ₉ H ₁₁ NO ₃	[1][2][3]
Molecular Weight	181.19 g/mol	[1]
Monoisotopic Mass	181.0739 Da	[3]
Predicted XLogP3	2.1	[1][3]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
SMILES	<chem>CN(C)C1=CC(=C(C=C1)C(=O)O)O</chem>	[1][3]
InChIKey	SJIDPEUJSIWFAE-UHFFFAOYSA-N	[1][3]

Molecular Structure Elucidation: A Spectroscopic Approach

Determining and confirming the molecular structure of a compound like **4-(Dimethylamino)-2-hydroxybenzoic acid** is a foundational step in any research endeavor. It relies on a combination of modern spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While a specific published spectrum for this exact compound is not readily available, its expected ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and data from analogous compounds[4].

- **^1H NMR Spectroscopy:** The proton NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.
 - **Aromatic Protons (3H):** The three protons on the benzene ring would appear in the aromatic region (typically 6.0-8.0 ppm). Due to the electron-donating effects of both the -OH and -N(CH₃)₂ groups, these protons would be shifted upfield compared to unsubstituted benzoic acid. Their splitting patterns (doublets, doublet of doublets) would be complex due to their specific coupling relationships.
 - **N-Methyl Protons (6H):** The two methyl groups attached to the nitrogen are chemically equivalent. They would produce a sharp singlet peak, typically in the 2.8-3.3 ppm region, integrating to six protons.
 - **Acidic Protons (2H):** The protons of the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH) are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They often appear as broad singlets and may exchange with deuterium in solvents like D₂O. The carboxylic proton is expected at a higher chemical shift (>10 ppm) compared to the phenolic proton.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum provides information on the different carbon environments within the molecule.
 - **Carbonyl Carbon (1C):** The carbon of the carboxylic acid group would appear significantly downfield, typically in the 165-175 ppm range.
 - **Aromatic Carbons (6C):** The six carbons of the benzene ring would have distinct chemical shifts based on their attached functional groups. The carbons directly bonded to the oxygen and nitrogen atoms (C2, C4) would be shifted downfield, while the others would appear in the typical aromatic range of 110-150 ppm.
 - **N-Methyl Carbons (2C):** The two equivalent methyl carbons would produce a single peak in the aliphatic region, typically around 40-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of **4-**

(Dimethylamino)-2-hydroxybenzoic acid would exhibit several characteristic absorption bands, confirming its key structural features[5][6].

- **O-H Stretch:** A very broad band would be expected in the 2500-3300 cm^{-1} region, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid, which would overlap with the phenolic O-H stretch.
- **C=O Stretch:** A strong, sharp absorption peak around 1670-1700 cm^{-1} would indicate the carbonyl group of the carboxylic acid.
- **C=C Stretch:** Aromatic ring C=C stretching vibrations would appear as multiple sharp bands in the 1450-1600 cm^{-1} region.
- **C-N Stretch:** The stretching vibration for the aryl-N bond would be observed in the 1250-1360 cm^{-1} region.
- **C-O Stretch:** The C-O stretching of the carboxylic acid and the phenol would appear in the 1210-1320 cm^{-1} range.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Predicted collision cross-section data for various adducts of **4-(Dimethylamino)-2-hydroxybenzoic acid** provides advanced structural information[3].

Adduct	m/z (Predicted)
[M+H] ⁺	182.08118
[M+Na] ⁺	204.06312
[M-H] ⁻	180.06662
[M+K] ⁺	220.03706

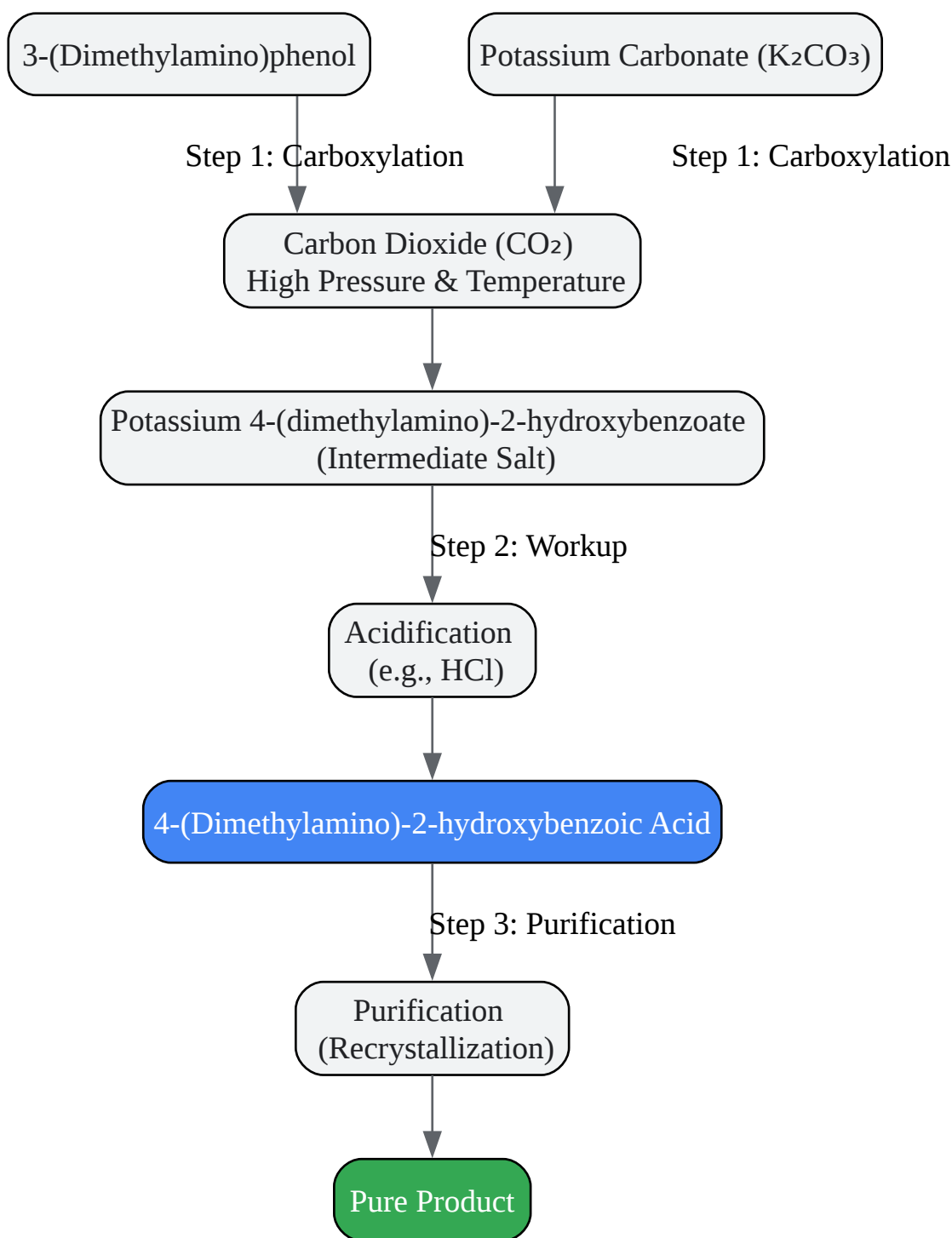
The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M^+) at $m/z = 181$. A characteristic fragmentation pattern would involve the loss of a hydroxyl radical ($\bullet OH$, M-17) and a carboxyl group ($\bullet COOH$, M-45), which is a common fragmentation pathway for benzoic acids[7].

Synthesis and Purification Workflow

Understanding the synthesis of **4-(Dimethylamino)-2-hydroxybenzoic acid** is crucial for ensuring its availability and purity for research and development. A plausible synthetic route can be adapted from the well-established Kolbe-Schmitt reaction or its variations, which are used for synthesizing hydroxybenzoic acids[8].

Proposed Synthetic Pathway

A logical approach involves the carboxylation of 3-(dimethylamino)phenol. This method introduces the carboxylic acid group ortho to the hydroxyl group, a transformation that is mechanistically favored.



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Caption: Proposed synthesis workflow for **4-(Dimethylamino)-2-hydroxybenzoic acid**.

Experimental Protocol: Synthesis

This protocol is a representative example based on analogous chemical transformations[8]. Researchers should conduct their own risk assessment and optimization.

- **Reactant Preparation:** In a high-pressure reactor equipped with mechanical stirring, thoroughly mix dry 3-(dimethylamino)phenol and finely ground anhydrous potassium carbonate in a 1:1.5 molar ratio.
- **Carboxylation:** Seal the reactor and purge it with inert gas (e.g., nitrogen) before introducing carbon dioxide (CO₂) to a pressure of 5-10 atm.
- **Heating:** Heat the mixture to 150-190°C while stirring vigorously. Maintain these conditions for 6-10 hours. The reaction converts the aminophenol into its potassium salt derivative.
- **Workup:** After cooling the reactor to room temperature, carefully vent the CO₂. Dissolve the solid reaction mass in water.
- **Acidification:** While stirring the aqueous solution in an ice bath, slowly add concentrated hydrochloric acid (HCl) until the pH of the solution reaches 3-4. The target compound will precipitate out of the solution.
- **Isolation:** Collect the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts.

Experimental Protocol: Purification

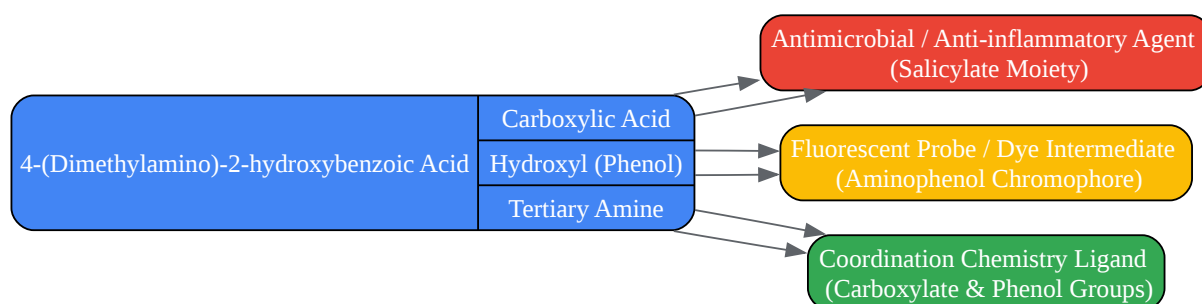
Purification is critical to obtaining a high-purity compound suitable for drug development and analytical studies. Recrystallization is the most common and effective method[9][10].

- **Solvent Selection:** Dissolve the crude product in a minimum amount of a suitable hot solvent system, such as an ethanol/water mixture.
- **Decolorization:** If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes to adsorb impurities.
- **Hot Filtration:** Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.

- Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum. The purity can be verified by measuring the melting point and using the spectroscopic techniques described above.

Potential Applications in Research and Drug Development

The unique combination of functional groups in **4-(Dimethylamino)-2-hydroxybenzoic acid** makes it a molecule of significant interest. Its structural motifs are found in various biologically active compounds and functional materials.



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Caption: Relationship between molecular features and potential applications.

- Pharmaceutical Scaffolding: As a salicylic acid derivative, it holds potential for development as an anti-inflammatory, analgesic, or antimicrobial agent[11][12]. The dimethylamino group can be used to modulate properties like solubility, cell permeability, and receptor binding affinity.
- Dye and Sensor Synthesis: The 4-amino-2-hydroxybenzoyl core is a key component in the synthesis of various dyes and pigments[13][14]. The electron-donating amino group and the

aromatic system form a chromophore that can be leveraged in the design of fluorescent probes and chemical sensors.

- UV Absorbers: Related aminobenzoic acids are known for their ability to absorb UV radiation, making them useful in sunscreen formulations and as stabilizers for plastics[15]. This property warrants investigation for **4-(Dimethylamino)-2-hydroxybenzoic acid**.

Safety and Handling

Proper handling of any chemical substance is paramount in a research environment. Based on aggregated GHS data, **4-(Dimethylamino)-2-hydroxybenzoic acid** presents specific hazards that require appropriate safety measures[1].

Hazard Class	GHS Statement	Precautionary Measures
Skin Irritation	H315: Causes skin irritation	Wear protective gloves (e.g., nitrile) and lab coat. Avoid contact with skin. Wash hands thoroughly after handling[16][17].
Eye Irritation	H319: Causes serious eye irritation	Wear chemical safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes[16][17].
General Handling	-	Handle in a well-ventilated area or a fume hood to avoid dust inhalation. Store in a tightly closed container in a dry, cool place[18].

Conclusion

4-(Dimethylamino)-2-hydroxybenzoic acid is a multifaceted molecule whose structure has been thoroughly characterized by a suite of spectroscopic techniques. Its synthesis is achievable through established organic chemistry principles, and its purification is

straightforward. The strategic placement of its carboxylic acid, hydroxyl, and dimethylamino groups provides a rich platform for future exploration in drug discovery, materials science, and diagnostics. This guide serves as a foundational resource for scientists aiming to harness the potential of this versatile chemical entity.

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